molecular formula C8H9NO4S B2940568 5-Methyl-2-sulfamoylbenzoic acid CAS No. 1384725-79-4

5-Methyl-2-sulfamoylbenzoic acid

Cat. No. B2940568
M. Wt: 215.22
InChI Key: GRAMMQSCJBWGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO4S . It has a molecular weight of 215.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-sulfamoylbenzoic acid consists of 23 bonds, including 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide .


Physical And Chemical Properties Analysis

5-Methyl-2-sulfamoylbenzoic acid is a powder that is stored at room temperature . It has a molecular weight of 215.23 .

Scientific Research Applications

1. Biochemical Analysis

5-Methyl-2-sulfamoylbenzoic acid's derivatives have been utilized in biochemical analyses. For instance, Ellman's reagent (5,5′-dithiobis(2-nitrobenzoic acid)) is a water-soluble aromatic disulfide that has been synthesized and shown to be useful for determining sulfhydryl groups in various biological materials, including blood. This showcases its application in studying biochemical reactions and interactions (Ellman, 1959).

2. Coordination Polymer Synthesis

Research into the synthesis, structure elucidation, and self-assembly of Co(II) complexes, including derivatives of 5-methyl-2-sulfamoylbenzoic acid, has been reported. These complexes show how the solvent used in the synthesis process can influence the formation of three-dimensional structures, highlighting its application in the field of material science and coordination chemistry (Pedireddi & Varughese, 2004).

3. Antitubercular Agent Development

A class of antituberculosis agents, 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles, has been developed, demonstrating promising in vitro activity against Mycobacterium tuberculosis. These compounds, derived from 5-methyl-2-sulfamoylbenzoic acid, exhibit selective antimycobacterial effects and low in vitro toxicity, marking their significance in medicinal chemistry and drug development (Karabanovich et al., 2016).

4. Corrosion Inhibition

In the study of corrosion inhibition, 1,3,4-oxadiazole derivatives, including those derived from 5-methyl-2-sulfamoylbenzoic acid, have been synthesized and tested for their effectiveness in protecting mild steel in sulphuric acid. This research is critical in materials science, specifically in understanding and preventing material degradation (Ammal et al., 2018).

5. Environmental Pollution Studies

Studies involving the adsorption of sulfonamides, including 5-methyl-2-sulfamoylbenzoic acid derivatives, to biochars have been conducted to understand the factors controlling their adsorption. This research is significant in environmental science, particularly in pollution control and remediation efforts (Xie et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-methyl-2-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAMMQSCJBWGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-sulfamoylbenzoic acid

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